molecular formula C9H15ClN2O2S B1461324 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1156602-97-9

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1461324
CAS RN: 1156602-97-9
M. Wt: 250.75 g/mol
InChI Key: JJVAWKPCVGZSNI-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

Pyrazoles have a five-membered ring structure with two nitrogen atoms and three carbon atoms. The specific structure of “3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride” would include additional functional groups attached to this ring, including methyl groups and a sulfonyl chloride group .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

The novel synthesis methods and identification of pharmaceutical impurities play a critical role in developing proton pump inhibitors (PPIs) like omeprazole. Research on omeprazole's impurities, involving sulfonyl chloride derivatives, highlights the importance of understanding chemical reactions and impurities in drug development. This knowledge aids in refining synthesis processes for pharmaceuticals, ensuring drug purity and efficacy (Saini et al., 2019).

Xylan Derivatives and Biopolymers

Research on xylan derivatives, including sulfonyl chloride-modified compounds, demonstrates their potential in creating new biopolymer ethers and esters. These materials have specific properties based on functional groups and substitution patterns, applicable in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).

Pyrazole Heterocycles Synthesis

The synthesis of pyrazole heterocycles, which share structural similarities with 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, is significant in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Understanding their synthesis can guide the development of new drugs and therapeutic agents (Dar & Shamsuzzaman, 2015).

Dimethyl Sulfoxide (DMSO) Applications

While not directly related to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, research on DMSO, a solvent that may dissolve similar compounds, provides insights into solvent applications in medicine, biotechnology, and research. DMSO's unique properties, such as enhancing drug penetration and acting as a free radical scavenger, showcase the critical role of solvents in biomedical applications (Kiefer et al., 2011).

Sulfonamide Inhibitors

Sulfonamide compounds, related to sulfonyl chlorides by functional group similarity, are vital in developing antibiotics and other therapeutic agents. Research into sulfonamide inhibitors provides a foundation for understanding how sulfonyl chloride derivatives could be utilized in synthesizing new drugs with antibacterial, antiviral, and anticancer properties (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAWKPCVGZSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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